molecular formula C6H10FNO2 B13504813 (3R,4S)-3-Fluoropiperidine-4-carboxylic acid

(3R,4S)-3-Fluoropiperidine-4-carboxylic acid

Cat. No.: B13504813
M. Wt: 147.15 g/mol
InChI Key: DUBNMTMXCUHCPU-UHNVWZDZSA-N
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Description

(3R,4S)-3-Fluoropiperidine-4-carboxylic acid is a chiral fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Fluoropiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

(3R,4S)-3-Fluoropiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (3R,4S)-3-Fluoropiperidine-4-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Chloropiperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4S)-3-Bromopiperidine-4-carboxylic acid: Contains a bromine atom in place of fluorine.

    (3R,4S)-3-Iodopiperidine-4-carboxylic acid: Iodine atom substitution.

Uniqueness

(3R,4S)-3-Fluoropiperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(3R,4S)-3-fluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m1/s1

InChI Key

DUBNMTMXCUHCPU-UHNVWZDZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C(=O)O)F

Canonical SMILES

C1CNCC(C1C(=O)O)F

Origin of Product

United States

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